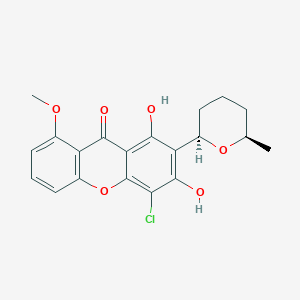
Chaetoxanthone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chaetoxanthone C is a member of the class xanthones that is 9H-xanthen-9-one substituted by a chloro group at position 4, hydroxy groups at positions 1 and 3, a methoxy group at position 8 and a (2R,6R)-6-methyltetrahydropyran-2-yl group at position 2. It is isolated from the marine derived fungus Chaetomium and has antiprotozoal activity. It has a role as a metabolite and an antiprotozoal drug. It is a member of xanthones, a member of phenols, an organochlorine compound and a member of pyrans.
Q & A
Basic Research Questions
Q. Q1. What methodological approaches are recommended for isolating and structurally characterizing Chaetoxanthone C from marine-derived fungi?
this compound is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as column chromatography and HPLC. Structural elucidation relies on spectroscopic methods:
- NMR spectroscopy (1D and 2D) to determine the carbon skeleton and substituents.
- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation (C₂₀H₁₈O₆) .
- X-ray crystallography for absolute configuration determination, if crystalline forms are obtainable.
Marine fungal strains like Chaetomium sp. are primary sources, requiring taxonomic validation via ITS sequencing .
Q. Q2. How can researchers design initial bioactivity screens for this compound against protozoan pathogens like Leishmania donovani?
Use intracellular amastigote assays with macrophage-infected models (e.g., THP-1 cells) to mimic host-pathogen interactions. Key steps:
- Dose-response curves : Test concentrations (e.g., 1–10 µg/mL) to calculate EC₅₀ values.
- Cytotoxicity controls : Include mammalian cell lines (e.g., L6 rat myoblasts) to assess selectivity indices (SI = cytotoxicity EC₅₀ / antiprotozoal EC₅₀).
this compound showed moderate antileishmanial activity (EC₅₀ = 3.1 µg/mL) with low cytotoxicity (L6 EC₅₀ = 46.7 µg/mL) in initial screens .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in this compound’s reported cytotoxicity across different cell lines?
Discrepancies may arise from assay conditions or cell line susceptibility. To address this:
- Standardize protocols : Use identical exposure times, serum concentrations, and viability assays (e.g., MTT vs. resazurin).
- Mechanistic studies : Perform transcriptomic profiling to identify cell-specific toxicity pathways.
- Comparative models : Test parallel cytotoxicity in primary cells vs. immortalized lines to assess translational relevance .
Q. Q4. How can researchers investigate this compound’s mechanism of action against Leishmania beyond EC₅₀ metrics?
Combine multi-omics approaches :
- Proteomics : Identify target proteins via affinity purification or thermal shift assays.
- Metabolomics : Track parasite metabolic disruptions (e.g., lipid or nucleotide biosynthesis).
- CRISPR-Cas9 screens : Validate gene targets by knocking out putative pathways and assessing resistance .
Q. Q5. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound derivatives?
- Synthetic modification : Introduce functional groups (e.g., methyl, hydroxyl) at positions C-7 or C-9 to assess bioactivity changes .
- Molecular docking : Predict interactions with Leishmania targets (e.g., topoisomerases) using crystallographic data.
- In vitro validation : Compare derivative EC₅₀ values and selectivity indices against the parent compound .
Q. Data Analysis & Reproducibility
Q. Q6. How should researchers address variability in this compound’s antileishmanial activity across independent studies?
- Meta-analysis : Aggregate data from multiple studies to calculate weighted EC₅₀ means and confidence intervals.
- Replicate key assays : Use standardized parasite strains (e.g., MHOM/ET/67/L82) and reference drugs (e.g., amphotericin B) as positive controls.
- Report detailed protocols : Include inoculum size, incubation time, and solvent controls to enhance cross-study comparability .
Q. Q7. What statistical methods are critical for validating this compound’s therapeutic window in preclinical studies?
- Bland-Altman plots : Assess agreement between antiprotozoal and cytotoxicity assays.
- ANOVA with post-hoc tests : Compare dose-response curves across cell lines.
- Bootstrap resampling : Estimate uncertainty in selectivity indices for small sample sizes .
Q. Emerging Research Directions
Q. Q8. How can researchers optimize this compound’s bioavailability for in vivo efficacy studies?
- Formulation strategies : Use liposomal encapsulation or nanoemulsions to enhance solubility.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models via LC-MS/MS.
- Synergistic combinations : Screen with existing antileishmanials (e.g., miltefosine) to reduce effective doses .
Q. Q9. What genomic tools can identify biosynthetic gene clusters (BGCs) responsible for this compound production in fungi?
- Whole-genome sequencing : Annotate polyketide synthase (PKS) genes in Chaetomium spp.
- CRISPR interference : Knock down candidate BGCs and monitor metabolite production.
- Heterologous expression : Express putative PKS genes in model fungi (e.g., Aspergillus nidulans) to confirm compound synthesis .
Q. Tables
Q. Table 1. Key Bioactivity Data for this compound
| Assay Model | EC₅₀ (µg/mL) | Cytotoxicity (EC₅₀, µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| L. donovani amastigotes | 3.1 | 46.7 (L6 cells) | 15.1 |
| Tumor cell lines | >10 | >10 | N/A |
| Source: Adapted from marine fungal studies |
Q. Table 2. Recommended Analytical Techniques for this compound Characterization
特性
分子式 |
C20H19ClO6 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
4-chloro-1,3-dihydroxy-8-methoxy-2-[(2R,6R)-6-methyloxan-2-yl]xanthen-9-one |
InChI |
InChI=1S/C20H19ClO6/c1-9-5-3-7-12(26-9)14-18(23)15-17(22)13-10(25-2)6-4-8-11(13)27-20(15)16(21)19(14)24/h4,6,8-9,12,23-24H,3,5,7H2,1-2H3/t9-,12-/m1/s1 |
InChIキー |
MWYMVCYBLZZWPG-BXKDBHETSA-N |
異性体SMILES |
C[C@@H]1CCC[C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC=C4OC)Cl)O |
正規SMILES |
CC1CCCC(O1)C2=C(C(=C3C(=C2O)C(=O)C4=C(O3)C=CC=C4OC)Cl)O |
同義語 |
chaetoxanthone C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















